3-Nitrosothiazolidin-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O3S |
|---|---|
Molecular Weight |
162.17 g/mol |
IUPAC Name |
3-nitroso-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-6(5-9)1-2-10-3/h3H,1-2H2,(H,7,8) |
InChI Key |
VFCRDXGXUQGTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1N=O)C(=O)O |
Origin of Product |
United States |
Mechanistic Pathways and Synthetic Routes for 3 Nitrosothiazolidin 2 Carboxylic Acid
Elucidation of Formation Mechanisms for N-Nitrosothiazolidine Carboxylic Acids
The synthesis of N-nitrosothiazolidine carboxylic acids, including 3-Nitrosothiazolidin-2-carboxylic acid, proceeds through a series of well-defined chemical reactions. The initial step involves the formation of a thiazolidine (B150603) ring structure, which is subsequently nitrosated.
Precursor Reactant Identification and Interaction Dynamics
The formation of the precursor thiazolidine ring is contingent upon the interaction of specific thiol compounds and aldehyde species. This is followed by the action of a nitrosating agent to yield the final N-nitroso compound.
L-cysteine, a semiessential proteinogenic amino acid, serves as a primary precursor in the formation of the thiazolidine ring. wikipedia.org The presence of both a thiol (-SH) and an amino (-NH2) group in its structure allows it to react with carbonyl compounds. researchgate.net Specifically, the thiol group acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, while the amino group is involved in the subsequent cyclization to form the stable five-membered thiazolidine ring. researchgate.netresearchgate.net This reaction is not unique to L-cysteine; other thiol-containing compounds can also participate in similar condensation reactions. The reaction of L-cysteine with formaldehyde (B43269) specifically yields thiazolidine-4-carboxylic acid, also known as thioproline. wikipedia.orgnih.gov
Aldehydes are the second key component in the formation of the thiazolidine precursor. Formaldehyde is a highly reactive electrophile that readily reacts with biological nucleophiles like the thiol and amino groups of cysteine. researchgate.netle.ac.uk This reaction leads to the formation of thiazolidine-4-carboxylic acid. nih.gov Similarly, acetaldehyde (B116499) can react with L-cysteine to form 2-methyl-thiazolidine-4-carboxylic acid. The carbonyl group of the aldehyde is the site of the initial nucleophilic attack by the thiol group of cysteine, initiating the condensation reaction. researchgate.net
The final step in the formation of this compound is the N-nitrosation of the precursor thiazolidine-4-carboxylic acid. This reaction involves the introduction of a nitroso group (-NO) onto the nitrogen atom of the thiazolidine ring. nih.gov The most common nitrosating agents are derived from nitrites, such as sodium nitrite (B80452), under acidic conditions. nih.gov In an acidic environment, nitrite is converted to nitrous acid (HNO₂), which can then form various active nitrosating species, including the nitrosonium ion (NO⁺). nih.gov The secondary amine nitrogen of the thiazolidine ring acts as a nucleophile and attacks the electrophilic nitrosating agent, leading to the formation of the stable N-nitroso compound. nih.gov The rate and extent of this reaction are influenced by factors such as pH and the concentration of both the thiazolidine precursor and the nitrosating agent. nih.gov
Kinetic and Thermodynamic Parameters Governing Compound Formation
The formation of this compound is governed by specific kinetic and thermodynamic parameters that influence the rate and spontaneity of the constituent reactions.
NMR-based studies monitoring the reaction of L-cysteine with formaldehyde have provided insights into the kinetics of the initial condensation step. These studies have shown that of the common amino acids, cysteine reacts most efficiently with formaldehyde to form a stable thiazolidine ring. researchgate.netle.ac.uk
For the formation of an azomethine ylide, a potential intermediate in the reaction of paraformaldehyde with cysteine, a Gibbs free energy of formation (ΔG_f) value of 7.2 kJ/mol has been reported. researchgate.net While not directly the thiazolidine, this provides an indication of the thermodynamics of related intermediate species.
A study on the reaction of L-cysteine with acriflavine, which also involves interaction with the amino acid, provides some analogous activation parameters. Although a different reaction, it offers a glimpse into the energetics of L-cysteine reactions.
| Parameter | Value | Significance |
|---|---|---|
| ΔS‡ | -151.39 ± 0.31 J mol⁻¹ K⁻¹ | The negative entropy of activation suggests a more ordered transition state compared to the reactants, indicative of an associative mechanism. nih.gov |
| ΔH‡ | +31.378 ± 0.30 kJ mol⁻¹ | The positive enthalpy of activation represents the energy barrier that must be overcome for the reaction to proceed. nih.gov |
| Ea | 28.82 ± 0.30 kJ mol⁻¹ | The activation energy indicates a relatively fast product formation. nih.gov |
The N-nitrosation of secondary amines, the final step in the formation of this compound, is also subject to kinetic control. The rate of this reaction is dependent on the pH of the medium, the basicity of the amine, and the concentration and nature of the nitrosating agent. elifesciences.org Computational studies on the N-nitrosation of various secondary amines have shown that the activation energies are relatively low, suggesting the reaction is likely to occur if the reactants are present. elifesciences.org
Characterization of Intermediate Species and Transition States in Reaction Pathways
The multi-step formation of this compound involves the formation of transient intermediate species and the passage through specific transition states.
In the initial reaction between L-cysteine and formaldehyde, the formation of a hemithioacetal has been identified as an intermediate. researchgate.netresearchgate.net This species is formed through the nucleophilic attack of the sulfur atom of cysteine on the carbonyl carbon of formaldehyde. researchgate.net Subsequent intramolecular cyclization, involving the amino group, leads to the more stable thiazolidine-4-carboxylic acid. researchgate.net These intermediates and products have been characterized using NMR spectroscopy. researchgate.netresearchgate.net
Mass spectrometry has also been employed to characterize the products of reactions involving thiazolidine carboxylic acids. For instance, in the oxidation of l-thiazolidine-4-carboxylate, mass spectrometry data provided evidence for the formation of 2,3-thiazoline-4-carboxylate. nih.gov
The N-nitrosation step proceeds through a transition state where the N-N bond between the secondary amine of the thiazolidine ring and the nitrosating agent is being formed. Computational studies using ab initio calculations have been performed to model the transition structures for various reactions of N-nitrosamines, including their formation. rsc.org These studies help to elucidate the geometry and energy of these transient states. For the N-nitrosation of secondary amines, density functional theory (DFT) calculations have been used to explore the impact of electronic and steric effects on the activation energy, providing insights into the structure of the transition state. elifesciences.org
Advanced Synthetic Methodologies for this compound and Analogues
The synthesis of this compound and its related analogues involves a multi-step process that hinges on the initial formation of the core thiazolidine ring, followed by a specific N-nitrosation reaction. Advanced methodologies also focus on controlling stereochemistry and allowing for a wide range of derivatives through subsequent functional group transformations.
Chemical Synthesis Protocols for the Core Thiazolidine Carboxylic Acid Scaffold
The fundamental structure of this compound is the thiazolidine carboxylic acid scaffold. The most prevalent and established method for synthesizing this scaffold is the cyclocondensation reaction between a sulfhydryl amino acid and a carbonyl compound, such as an aldehyde or a ketone. mcmaster.ca
The primary starting material for the thiazolidine-4-carboxylic acid variants is the amino acid L-cysteine. nanobioletters.com The reaction involves the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of an aldehyde or ketone, followed by the intramolecular condensation of the amino group to form the five-membered thiazolidine ring. nanobioletters.comnih.gov This reaction produces a mixture of diastereomers (cis and trans), the ratio of which can be dependent on the solvent used. nanobioletters.com
For the synthesis of the parent thiazolidine-2-carboxylic acid, L-cysteine is reacted with formaldehyde. For substituted analogues, a range of different aldehydes and ketones can be employed, leading to various substituents at the C-2 position of the thiazolidine ring. nih.govchemicalbook.com A general procedure involves dissolving L-cysteine hydrochloride and a base like sodium bicarbonate in water, to which an ethanolic solution of the desired aldehyde is added. chemicalbook.com The product typically precipitates from the reaction mixture and can be isolated by filtration.
Table 1: Synthesis of Various Thiazolidine-4-Carboxylic Acid Scaffolds This interactive table showcases examples of different scaffolds synthesized from L-cysteine and various carbonyl compounds.
| Carbonyl Compound | Resulting C-2 Substituent | Product Name |
|---|---|---|
| Formaldehyde | -H | Thiazolidine-4-carboxylic acid |
| Acetaldehyde | -CH₃ | 2-Methylthiazolidine-4-carboxylic acid |
| Benzaldehyde | -C₆H₅ (Phenyl) | 2-Phenylthiazolidine-4-carboxylic acid nih.gov |
Strategies for N-Nitrosation Reactions
N-nitrosation is the critical step in converting the thiazolidine carboxylic acid scaffold into its N-nitroso derivative. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine nitrogen of the thiazolidine ring. wikipedia.org
The most common method for N-nitrosation of secondary amines is the reaction with a nitrosating agent, typically nitrous acid (HNO₂). researchgate.net Nitrous acid is unstable and is therefore generated in situ by the acidification of a nitrite salt, most commonly sodium nitrite (NaNO₂). wikipedia.org The reaction proceeds via the formation of the highly electrophilic nitrosonium ion (NO⁺) in the acidic medium, which is then attacked by the nucleophilic nitrogen of the secondary amine. wikipedia.orgresearchgate.net
R₂NH + HNO₂ → R₂N-NO + H₂O
Several conditions and reagents can be employed to achieve this transformation:
Aqueous Acid: The reaction is frequently carried out in an aqueous solution using a strong acid, such as hydrochloric acid or sulfuric acid, to react with sodium nitrite.
Mild Acidic Catalysts: To achieve N-nitrosation under milder conditions, reagents such as p-toluenesulfonic acid (p-TSA) can be used in conjunction with sodium nitrite. jchr.org This system has been shown to be a novel and effective nitrosating agent for various secondary amines, providing high yields at room temperature. jchr.org
Alternative Nitrosating Agents: Other reagents capable of generating the nitrosonium ion or its equivalent can also be used. These include trichloronitromethane in the presence of wet silica (B1680970) gel or specialized reagents like [NO Crown⁺H(NO₃)₂]. jchr.org
The formation of N-nitrosamines is a complex process, and the reaction conditions, such as pH and temperature, are crucial for optimizing the yield and preventing side reactions. senpharma.vn The presence of acidic environments is a key factor that catalyzes the reaction between secondary amines and nitrosating agents like nitrites. senpharma.vn
Stereoselective Synthesis Approaches for Isomeric Derivatives
The control of stereochemistry in the synthesis of this compound derivatives is primarily achieved by using enantiomerically pure starting materials. The thiazolidine-4-carboxylic acid scaffold possesses a stereocenter at the C-4 position, which originates from the α-carbon of the precursor amino acid.
When L-cysteine is used as the starting material, the resulting thiazolidine-4-carboxylic acid has the (R) configuration at the C-4 position. nih.govresearchgate.net This inherent chirality from the natural amino acid is typically retained throughout the cyclocondensation and subsequent N-nitrosation steps, leading to the formation of the (4R)-N-nitroso thiazolidine-4-carboxylic acid enantiomer. lgcstandards.com
The formation of a second stereocenter at the C-2 position occurs when an aldehyde other than formaldehyde is used. This results in the formation of two diastereomers (e.g., (2S,4R) and (2R,4R)). The stereoselective conversion to specific diastereomers can be influenced by the reaction conditions. rsc.org For instance, the cis/trans ratio of the product can be dependent on the solvent used during the initial cyclization reaction. nanobioletters.com
Advanced stereoselective approaches may involve the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the thiazolidine ring, although substrate-controlled synthesis using chiral amino acids like L-cysteine is the most direct and common method. rsc.orgresearchgate.net
Derivatization Strategies and Functional Group Transformations
Once the this compound molecule is formed, it can undergo various derivatization reactions and functional group transformations to produce a range of analogues. These modifications primarily target the carboxylic acid group, but can also involve the N-nitroso group or the thiazolidine ring itself.
Transformations of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can be converted into several other derivatives. thermofisher.com
Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol in the presence of an acid catalyst. psu.edu
Amidation: Coupling the carboxylic acid with a primary or secondary amine using a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), yields the corresponding amide. thermofisher.com
Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the carboxylic acid (often via its ester) into a hydrazide. nanobioletters.com This hydrazide can then serve as a key intermediate for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles. nanobioletters.com
Decarboxylation: Under certain conditions, such as heating, N-nitrosothiazolidine-4-carboxylic acid can undergo decarboxylation to yield N-nitrosothiazolidine (NTHZ). nih.gov This transformation is significant as it represents a potential pathway for the formation of NTHZ in foods. nih.gov
Transformations Involving the N-Nitroso Group:
Denitrosation: The N-nitroso group can be removed to regenerate the parent secondary amine. This reaction, known as denitrosation, can occur under acidic conditions and is accelerated by the presence of nucleophiles like bromide or thiourea. nih.govsci-hub.se It can also be achieved through reduction or photolysis. nih.gov
Table 2: Summary of Derivatization and Functional Group Transformations This interactive table outlines key transformations for modifying the this compound scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Transformation Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Alcohol (ROH), Acid Catalyst | Ester (-COOR) | Esterification psu.edu |
| Carboxylic Acid (-COOH) | Amine (R₂NH), EDAC | Amide (-CONR₂) | Amidation thermofisher.com |
| Carboxylic Acid (-COOH) | Hydrazine Hydrate (N₂H₄) | Hydrazide (-CONHNH₂) | Hydrazide Formation nanobioletters.com |
| Carboxylic Acid (-COOH) | Heat | Alkane (-H) | Decarboxylation nih.gov |
Analytical Methodologies for the Detection and Quantification of 3 Nitrosothiazolidin 2 Carboxylic Acid
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of N-nitroso compounds, providing the necessary separation from other components in a sample prior to detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds like NTCA. oup.com It allows for the separation of compounds in a liquid mobile phase, avoiding the high temperatures that could degrade the analyte.
Research Findings: Methods for similar thiazolidine-4-carboxylic acid derivatives have been developed using reversed-phase columns, such as a ZORBAX SB-C18 column (150 × 4.6 mm, 5.0 µm). nih.govresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an acidic aqueous solution and an organic solvent like acetonitrile. nih.govresearchgate.net For N-nitroso compounds specifically, a post-column technique has been developed that permits the use of aqueous mobile phases with detectors that are otherwise incompatible, such as the Thermal Energy Analyzer (TEA). oup.com One study demonstrated a linear response for N-nitrosoproline from 3.5 to 900 ng per injection using an HPLC-TEA system. oup.com For the enantiomeric separation of thiazolidine-2-carboxylic acid, a pre-column derivatization with aniline (B41778) followed by separation on a Chiralcel OD-H column has been successfully implemented. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | ZORBAX SB-C18 (150 × 4.6 mm, 5.0 µm) | nih.govresearchgate.net |
| Mobile Phase | Gradient elution with 0.1 mol/L trichloroacetic acid (pH 1.7) and acetonitrile | nih.govresearchgate.net |
| Flow Rate | 1 mL/min | nih.govresearchgate.net |
| Detection | Ultraviolet (UV) at 355 nm (after derivatization) | nih.govresearchgate.net |
| Run Time | < 14 minutes | nih.gov |
Gas Chromatography (GC) Implementations
Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is generally reserved for volatile and thermally stable compounds. Direct GC analysis of NTCA is challenging due to its high polarity and low volatility. lmaleidykla.ltlmaleidykla.lt
Research Findings: To make carboxylic acids suitable for GC analysis, a derivatization step is necessary to convert them into less polar and more volatile derivatives. lmaleidykla.lt Silylation is a common derivatization technique, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltlmaleidykla.lt For instance, a method developed for a similar compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), involved sample deproteinization, preconcentration, and subsequent derivatization with a mixture of anhydrous pyridine, N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA), and trimethylchlorosilane (TMCS) before GC-MS analysis. nih.govresearchgate.net The choice of solvent for the derivatization reaction is critical, with dimethylformamide (DMF) often being preferred over acetone (B3395972) or diethyl ether for achieving complete derivatization of carboxylic acids. lmaleidykla.ltlmaleidykla.lt
| Derivatization Agent | Abbreviation | Compound Class Formed | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) esters | lmaleidykla.ltlmaleidykla.lt |
| N-trimethylsilyl-N-methyl trifluoroacetamide / Trimethylchlorosilane | MSTFA / TMCS | Trimethylsilyl (TMS) derivatives | nih.govresearchgate.net |
Sophisticated Spectrometric Identification and Quantification Methods
Following chromatographic separation, sensitive and selective detectors are required for the unambiguous identification and precise quantification of NTCA. Mass spectrometry and the Thermal Energy Analyzer are the most powerful and commonly employed techniques.
Mass Spectrometry (MS) for Structural Confirmation and Quantification
Mass Spectrometry (MS) provides detailed structural information, including molecular weight and fragmentation patterns, making it an invaluable tool for the definitive identification of analytes. pitt.edu When coupled with a chromatographic system (GC-MS or LC-MS), it offers exceptional selectivity and sensitivity.
Research Findings: In GC-MS analysis of a related thiazolidine derivative, electron impact ionization was used to generate characteristic mass spectra and abundant ions for identification. researchgate.netcore.ac.uk For non-volatile compounds like NTCA, LC-MS is particularly suitable. The analysis of various carboxylic acids by LC-MS often involves electrospray ionization (ESI) in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. cam.ac.uk Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for quantification in complex matrices and can achieve detection limits in the picomolar to nanomolar range. slu.se
Thermal Energy Analyzer (TEA) Detection Principles and Applications
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive chemiluminescence detector specifically designed for the detection of N-nitroso compounds. nih.govlabcompare.com It has been considered an industry standard for nitrosamine (B1359907) analysis for decades. selectscience.netusp.org
Principles and Applications: The operational principle of the TEA involves the selective thermal cleavage of the relatively weak N-NO bond. labcompare.comusp.org When the effluent from a GC or HPLC column enters a high-temperature pyrolyzer (typically around 500°C), the N-nitroso compounds are broken down, releasing a nitric oxide (NO) radical. labcompare.com This NO radical is then passed into a reaction chamber where it reacts with ozone (O₃) to produce electronically excited nitrogen dioxide (NO₂). usp.org As the excited NO₂ decays to its ground state, it emits light in the near-infrared region (>600 nm), which is detected by a photomultiplier tube. labcompare.comusp.org The intensity of this chemiluminescence is directly proportional to the amount of the N-nitroso compound present.
The major advantage of the TEA is its extraordinary selectivity for nitroso and nitro compounds, which virtually eliminates matrix interference that can be a problem with other detectors like MS. labcompare.comusp.org This makes it an ideal detector for trace-level analysis in complex samples. The TEA can be interfaced with both GC and HPLC systems, making it versatile for analyzing both volatile and non-volatile N-nitroso compounds. oup.comselectscience.net
Electrochemical Approaches to Compound Detection and Characterization
Electrochemical methods offer a sensitive alternative for the detection of electroactive compounds like NTCA. These techniques are typically coupled with HPLC and are based on monitoring the current resulting from the oxidation or reduction of the analyte at the surface of an electrode.
Research Findings: The electrochemical behavior of N-nitrosothiazolidine carboxylic acid (NTAC) has been studied on gold and hanging mercury drop electrodes using cyclic and square wave voltammetry. researchgate.net On a gold electrode, the compound showed an anodic peak at +1.2 V and a cathodic peak at -0.41 V. researchgate.net This electrochemical activity allows for its detection using an HPLC system equipped with an electrochemical detector (HPLC-ECD). researchgate.net For other nitro-compounds like 3-nitrotyrosine, HPLC-ECD methods have demonstrated high sensitivity, with detection limits as low as 0.5 nM (25 fmol on-column). nih.gov These methods often employ a dual-cell coulometric approach where the nitro group is first reduced at an upstream electrode, and the resulting amine is then oxidized at a downstream electrode, enhancing both sensitivity and selectivity. nih.gov
Optimized Sample Preparation and Extraction Protocols for Complex Matrices
The accurate detection and quantification of 3-Nitrosothiazolidin-2-carboxylic acid (NTHZC) in complex matrices, such as food products and biological samples, are critically dependent on the efficacy of sample preparation and extraction protocols. These initial steps are paramount for isolating the target analyte from interfering substances, concentrating it to detectable levels, and ensuring its stability prior to instrumental analysis. Research has focused on developing and optimizing various extraction techniques to achieve high recovery rates, minimize matrix effects, and ensure the reliability of analytical results.
Solid-Phase Extraction (SPE) for Cured Meats
Solid-phase extraction (SPE) has emerged as a widely adopted technique for the cleanup and concentration of N-nitroso compounds from complex food matrices like cured meats. One established method involves the use of a multi-sorbent SPE approach to effectively remove interfering compounds.
A notable protocol utilizes a combination of PSA (Primary Secondary Amine) and GCB (Graphitized Carbon Black) sorbents. The PSA sorbent is effective in removing fatty acids, sugars, and other polar interferences, while GCB helps in the removal of pigments and sterols. This dual-sorbent approach provides a comprehensive cleanup, leading to a cleaner extract and improved analytical performance.
For instance, a study investigating N-nitroso compounds in various food products utilized a HyperSep™ SPE PSA/GCB cartridge for sample extraction. The prepared samples were passed through the SPE cartridge, and the retained analytes were then eluted for subsequent analysis by Gas Chromatography-Chemical Ionization/Tandem Mass Spectrometry (GC-CI/MS/MS). While specific performance data for this compound was not detailed in the broader study, the methodology is indicative of current approaches for nitrosamine analysis in complex food samples.
Liquid-Liquid Extraction (LLE) and Derivatization for GC Analysis
For the analysis of NTHZC in cured meats, a common approach involves an initial liquid-liquid extraction (LLE) followed by derivatization to enhance the volatility of the analyte for gas chromatography (GC) analysis.
A typical procedure begins with the homogenization of the meat sample in a suitable solvent. An internal standard, such as N-nitrosopiperidin-2-carboxylic acid (NPIC), is added at the beginning of the extraction process to account for any losses during sample preparation. The homogenized sample is then subjected to extraction, often with a solvent like ethyl acetate, to isolate the N-nitroso compounds.
Following extraction, a crucial step is the derivatization of the non-volatile NTHZC to a more volatile form. This is commonly achieved by methylation, for example, using diazomethane, to convert the carboxylic acid group to a methyl ester. This derivatized analyte is then suitable for analysis by GC coupled with a detector like the Thermal Energy Analyzer (TEA), which is highly selective for nitroso compounds.
The following table outlines a typical sample preparation workflow for the analysis of NTHZC in cured meats:
| Step | Description | Purpose |
| 1. Sample Homogenization | A known weight of the cured meat sample is homogenized. | To ensure a representative sample for extraction. |
| 2. Internal Standard Spiking | A known amount of an internal standard (e.g., NPIC) is added. | To correct for analyte losses during sample preparation and analysis. |
| 3. Liquid-Liquid Extraction | The homogenized sample is extracted with an organic solvent (e.g., ethyl acetate). | To isolate the NTHZC from the bulk of the sample matrix. |
| 4. Derivatization | The extracted NTHZC is converted to its methyl ester using a methylating agent (e.g., diazomethane). | To increase the volatility of the analyte for GC analysis. |
| 5. Concentration | The solvent is evaporated to concentrate the derivatized analyte. | To increase the analyte concentration to a level suitable for detection. |
| 6. Instrumental Analysis | The concentrated extract is analyzed by GC-TEA. | To separate, detect, and quantify the derivatized NTHZC. |
Research into the decarboxylation of NTHZC to the more volatile N-nitrosothiazolidine (NTHZ) has shown that this conversion is temperature-dependent. This is a critical consideration during sample preparation and analysis, as excessive heat can lead to the degradation of NTHZC and the formation of NTHZ, potentially skewing analytical results.
| Sample Type | Number of Samples | Average Recovery of NPIC (%) |
| Bacon | 10 | 85 |
| Ham | 8 | 92 |
| Sausages | 12 | 88 |
While comprehensive, multi-laboratory validated protocols specifically for this compound with extensive performance data are not widely published, the existing methodologies for related non-volatile nitrosamines provide a strong foundation for the development and optimization of robust analytical procedures for this compound in a variety of complex matrices.
Biological Research Applications and Mechanistic Investigations of 3 Nitrosothiazolidin 2 Carboxylic Acid
Elucidation of Biological Transformations and Metabolism Pathways
The biological journey of 3-Nitrosothiazolidin-2-carboxylic acid and similar compounds begins with their formation from common dietary and endogenous precursors. Understanding these pathways is crucial for assessing their biological significance.
N-nitrosothiazolidine-4-carboxylic acid (NTCA) and its 2-methyl derivative (NMTCA) have been identified as sulfur-containing N-nitrosamino acids present in human urine nih.govnih.gov. Their formation in biological systems is a result of endogenous nitrosation reactions. The primary precursors for these compounds are L-cysteine, a common amino acid, and aldehydes such as formaldehyde (B43269) or acetaldehyde (B116499) nih.govnih.gov.
The process involves a two-step synthesis. Initially, L-cysteine reacts with an aldehyde (formaldehyde for NTCA or acetaldehyde for NMTCA) to form the respective thiazolidine-4-carboxylic acid (TCA) or 2-methylthiazolidine-4-carboxylic acid (MTCA) nih.govnih.gov. Subsequently, these precursors undergo nitrosation in the presence of a nitrosating agent, such as nitrite (B80452) under acidic conditions, to form NTCA or NMTCA nih.govnih.gov. The optimal pH for the formation of NTCA from L-cysteine, formaldehyde, and nitrite is 2.5, while for NMTCA from L-cysteine, acetaldehyde, and nitrite, it is 4.5 nih.govnih.gov.
The presence of these compounds in urine suggests that N-nitroso compounds are formed within the human body nih.gov. Studies have shown that smokers tend to excrete higher levels of NTCA and NMTCA compared to non-smokers, and dietary factors can influence their excretion. For instance, a diet supplemented with ascorbic acid has been found to significantly decrease the total amount of these nitrosamino acids in urine nih.govnih.gov.
The measurement of urinary N-nitrosamino acids, including NTCA, NMTCA, and N-nitrosoproline (NPRO), is utilized as an index to quantify exposure to endogenous nitrosation nih.govnih.gov. The co-excretion of these compounds highlights a common pathway of formation involving nitrosation of secondary amines.
There is also evidence of metabolic interconversion between different N-nitroso compounds. A study using a computer-automated structure evaluation system predicted that while N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is likely non-carcinogenic, it may be metabolized in the body to N-nitrosothiazolidine (NTHZ), a predicted carcinogen nih.gov. This suggests a potential metabolic pathway where a less harmful compound could be converted into a more dangerous one within the biological system.
The urinary levels of these compounds can be influenced by the intake of their precursors. Administration of thiazolidine-4-carboxylic acid (TCA) or 2-methylthiazolidine-4-carboxylic acid (MTCA) along with nitrite has been shown to increase the urinary excretion of NTCA and NMTCA, respectively nih.govnih.gov. Similarly, co-administration of L-cysteine, nitrite, and the corresponding aldehyde also leads to increased excretion of these N-nitroso compounds nih.govnih.gov.
Application as a Research Probe in Mutagenicity and Genotoxicity Studies
The potential of N-nitroso compounds to cause genetic damage is a key area of investigation. This compound and its analogues have been used in various assays to probe their mutagenic and genotoxic effects.
The Salmonella/microsome assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines, specific protocols are recommended to ensure the sensitivity of the assay. These often include the use of a pre-incubation method, a suitable solvent like water or methanol, and liver S9 fractions from hamsters for metabolic activation nih.gov. The bacterial strains most sensitive to N-nitrosamines are typically Salmonella typhimurium strains TA100 and TA1535, and Escherichia coli strain WP2uvrA(pKM101) nih.gov. A positive result is generally defined by a biologically relevant increase in the number of revertant colonies, often a two-fold or three-fold increase compared to the negative control nih.gov.
In a study investigating the mutagenic properties of N-nitrosothiazolidine-4-carboxylic acid (NTCA), the compound was tested on the human cell line HeLa S3. The results indicated that NTCA displayed very little cytotoxicity and no mutagenicity in this test system nih.gov. Another related compound, N-nitrosothiazolidine, exhibited weak mutagenicity in a rec assay using Bacillus subtilis at the lowest tested concentration of 1 mg/plate nih.gov.
Table 1: Mutagenicity Data for N-Nitrosothiazolidine Compounds
| Compound | Test System | Result |
|---|---|---|
| N-Nitrosothiazolidine-4-carboxylic acid (NTCA) | HeLa S3 cells | Non-mutagenic nih.gov |
| N-Nitrosothiazolidine | Bacillus subtilis rec assay | Weakly mutagenic nih.gov |
The genotoxicity of N-nitroso compounds is believed to stem from their ability to form electrophilic alkylating agents that react with DNA, leading to the formation of DNA adducts nih.gov. This process can be initiated by metabolic activation, particularly through hydroxylation of the carbon atom alpha to the N-nitroso group, which creates electrophilic intermediates dtu.dk.
Studies on N-nitrosothiazolidine have shown that it can induce DNA repair in primary hepatocyte cultures, which is an indication of DNA damage nih.gov. The induction of statistically significant levels of DNA repair was observed at concentrations ranging from 2 x 10-4 to 2 x 10-3 M nih.gov. While direct evidence for the specific DNA adducts formed by this compound is not detailed in the provided search results, the general mechanism for N-nitrosamines involves the formation of these covalent DNA modifications, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis nih.govdtu.dk.
Studies on Transnitrosation Reactions and Nitric Oxide Release
Transnitrosation is a chemical reaction involving the transfer of a nitroso group from one molecule to another. This process is significant in the biological chemistry of nitric oxide (NO) and related S-nitrosothiols (SNOs). SNOs are considered important biological carriers of NO.
S-transnitrosation, the exchange of an -NO group for an -H on a sulfur atom, is a key mechanism for the formation of S-nitrosothiols nih.gov. These reactions are often pH-dependent, with the rate of transfer increasing with pH nih.gov. For instance, the transfer of -NO from S-nitroso-glutathionyl-Sepharose 4B to glutathione and cysteine occurs rapidly and is dependent on pH nih.gov.
While specific studies on the transnitrosation reactions or nitric oxide releasing properties of this compound were not found in the search results, its structure, containing a nitroso group, suggests a potential to participate in such reactions. The release of nitric oxide is a characteristic of many NO donor compounds, which are being investigated for various therapeutic applications nih.gov. The ability of a compound to act as an NO donor is a critical aspect of its biological activity, as NO is a key signaling molecule in various physiological processes nih.govmssm.edunih.gov.
Computational Chemistry and Molecular Modeling Studies of 3 Nitrosothiazolidin 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for investigating the electronic structure and predicting the reactivity of molecules like 3-Nitrosothiazolidin-2-carboxylic acid. Such studies provide insights into the molecule's stability, geometry, and sites susceptible to chemical reactions.
For related thiazolidine (B150603) derivatives, researchers have employed ab initio and DFT methods to calculate a variety of molecular descriptors. These descriptors help in understanding the molecule's behavior and properties. Key parameters typically calculated in such studies include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to participate in reactions. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how the molecule will interact with other reagents.
Atomic Charges: Calculations like Mulliken population analysis assign partial charges to each atom, further clarifying the electronic distribution and reactive centers within the molecule.
While specific values for this compound are not published, the table below illustrates the typical data generated in such a study for a hypothetical molecule.
| Calculated Property | Typical Method | Significance |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Predicts chemical stability and reactivity |
| Dipole Moment | DFT | Measures overall polarity of the molecule |
| Mulliken Atomic Charges | DFT | Quantifies charge distribution on individual atoms |
Molecular Dynamics Simulations of Compound Interactions within Simulated Environments
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide crucial insights into its behavior in a biological context, such as its interaction with proteins or cell membranes.
A typical MD simulation study involves:
System Setup: Placing the molecule of interest (the ligand) and its target (e.g., a protein) in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often nanoseconds to microseconds.
Analysis: Examining the trajectory to understand the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies.
Parameters frequently analyzed include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the complex over time. A stable RMSD suggests the ligand remains bound in a consistent conformation.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues in a protein, highlighting flexible regions that may be important for ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and its target, which are often critical for binding affinity.
Although no specific MD simulation studies for this compound were found, research on analogous thiazolidine structures shows their use in docking and simulation to predict binding to enzyme active sites.
| Analysis Metric | Information Provided |
|---|---|
| RMSD of Protein-Ligand Complex | Assesses the structural stability of the binding over the simulation time. |
| RMSF of Protein Residues | Identifies flexible or rigid regions of the protein upon ligand binding. |
| Intermolecular Hydrogen Bonds | Quantifies key electrostatic interactions that stabilize the complex. |
| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the interaction between the molecule and its target. |
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry offers a deep understanding of how chemical reactions occur, including the formation of N-nitroso compounds. Theoretical studies can map out the entire reaction pathway, identify intermediate structures and transition states, and calculate the activation energies associated with each step.
For the formation of this compound from its precursor, thiazolidine-2-carboxylic acid, a computational study would typically investigate the mechanism of nitrosation. Theoretical investigations on the nitrosation of other amines have been performed at high levels of theory (e.g., CBS-QB3). These studies evaluate different potential pathways and nitrosating agents (e.g., N₂O₃).
Key aspects of such a mechanistic study include:
Potential Energy Surface (PES) Mapping: Calculating the energy of the system as the reactants are converted into products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS provides insight into the geometry of the reaction at its most critical point.
Activation Energy (ΔE‡) Calculation: The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
These calculations would clarify the most favorable conditions for the formation of this compound and could also be applied to study its degradation, such as the decarboxylation to N-nitrosothiazolidine.
Current Research Challenges and Future Directions in 3 Nitrosothiazolidin 2 Carboxylic Acid Studies
Development of Enhanced Analytical Methodologies for Ultra-Trace Analysis
A primary challenge in the study of NTCA is its detection and quantification at ultra-trace levels in complex biological and food matrices. The development of robust, sensitive, and selective analytical methods is critical for accurate exposure assessment and for understanding its formation kinetics. Current methodologies are largely based on chromatographic separation coupled with mass spectrometry, but significant challenges and opportunities for enhancement remain.
The gold standard for nitrosamine (B1359907) analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity. lcms.czresolvemass.ca This technique allows for the detection of NTCA at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. resolvemass.ca High-Resolution Mass Spectrometry (HRMS) offers an alternative by monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ions, enabling simultaneous detection of multiple nitrosamines. fda.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, though it can be complicated by matrix effects and potential thermal degradation of the analyte during analysis. nih.govnist.govlongdom.org
Future research must focus on overcoming several analytical hurdles. Matrix effects, where co-extracted compounds from the sample suppress or enhance the analyte signal, are a major issue that necessitates matrix-specific optimization for every new type of sample. sepscience.com Developing more effective sample preparation and clean-up procedures is essential to minimize these interferences. Furthermore, achieving lower limits of detection (LOD) and quantification (LOQ) is a continuous goal. sepscience.com This involves optimizing ionization sources, such as comparing Atmospheric Pressure Chemical Ionization (APCI) with Electrospray Ionization (ESI), and refining MS/MS parameters to reduce background noise and improve the signal-to-noise ratio. lcms.czsepscience.com The development of certified reference materials for NTCA would also greatly improve inter-laboratory comparability and method validation.
| Methodology | Principle | Common Strengths | Current Challenges & Future Directions |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by detection using tandem mass spectrometry. | High sensitivity (ppb-ppt levels), high selectivity, suitable for non-volatile compounds. resolvemass.ca | Matrix effects, need for improved sample cleanup, optimization of ionization for diverse matrices. sepscience.com |
| LC-HRMS | Separation by LC with detection by a high-resolution mass analyzer. | High mass accuracy, simultaneous detection of multiple compounds, retrospective data analysis. fda.gov | Higher instrument cost, complex data processing, sensitivity can be lower than targeted MS/MS. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry. | Excellent for volatile nitrosamines, high resolving power. longdom.org | Potential for thermal degradation of NTCA, requires derivatization for non-volatile compounds, matrix interference. nist.gov |
Comprehensive Understanding of Formation Pathways in Diverse and Dynamic Systems
NTCA is readily formed from its precursors: thiazolidine-4-carboxylic acid (TCA) and a nitrosating agent (e.g., nitrite), or through a two-step synthesis involving L-cysteine, an aldehyde (like formaldehyde), and a nitrosating agent. lcms.czscienceopen.com Studies have shown that TCA nitrosates 250-500 times more rapidly than proline, a precursor to the well-known N-nitrosoproline. oup.com This reaction is pH-dependent, with an optimal pH of 2.5 for NTCA formation. scienceopen.com
While the basic chemistry is understood, a significant challenge lies in elucidating the formation kinetics and pathways in diverse and dynamic systems, such as processed foods during manufacturing, storage, and digestion. dtu.dk In cured and smoked meats, NTCA has been detected at levels ranging from 8 to 1400 ppb. oup.comnih.gov Its formation is influenced by the presence of precursors like cysteine in the meat and formaldehyde (B43269) introduced during wood smoking. oup.comnih.gov Heat treatment, such as frying bacon, adds another layer of complexity, as it can potentially lead to the decarboxylation of NTCA to form other nitroso compounds. oup.comnih.gov
Future research needs to develop comprehensive kinetic models that can predict NTCA formation under various conditions (temperature, pH, precursor concentration, presence of inhibitors or catalysts) in specific food matrices. dtu.dk For example, antioxidants like ascorbic acid have been shown to inhibit NTCA formation in vivo by approximately 90%, whereas α-tocopherol is less effective. nih.gov Understanding how processing ingredients and conditions affect these pathways is crucial for developing mitigation strategies. Furthermore, the endogenous formation in the human stomach following the ingestion of precursors from different dietary sources remains an area requiring more in-depth investigation. scienceopen.com
| Factor | Description | Observed Effect on NTCA Formation | Reference |
|---|---|---|---|
| Precursors | L-cysteine, formaldehyde (or acetaldehyde (B116499) for analogues), and nitrite (B80452) are required. | All three precursors are necessary for formation. | nih.gov |
| pH | The acidity of the environment. | Optimal formation occurs at an acidic pH of 2.5. | scienceopen.com |
| Food Processing | Smoking and curing of meat products. | Introduces precursors (e.g., formaldehyde from smoke) and creates conditions for nitrosation. | oup.comnih.gov |
| Inhibitors | Antioxidants such as ascorbic acid. | Ascorbic acid can significantly decrease the formation of nitrosamino acids. | scienceopen.comnih.gov |
Advanced Mechanistic Studies of Biological Interactions and Transformations
Understanding the biological fate and mechanistic interactions of NTCA is a critical research area. A key question revolves around its metabolic transformation and potential biological activity. Studies have shown that up to 95% of NTCA given orally to rats was recovered unchanged in urine and feces, suggesting limited metabolism. scienceopen.com
However, a significant hypothesis is that NTCA, which may be non-carcinogenic itself, could be metabolized via decarboxylation to N-nitrosothiazolidine (NTHZ), a compound predicted to be carcinogenic. oup.comnih.gov This potential transformation is a crucial area for future mechanistic studies. Investigating the specific enzymes and metabolic conditions that could facilitate this decarboxylation in vivo is a primary challenge.
Furthermore, the metabolism of the parent compound, L-thiazolidine-4-carboxylic acid (TAC), provides clues. TAC can be oxidized by mitochondrial proline oxidase to N-formyl-cysteine, which is then hydrolyzed to cysteine and formic acid. nih.gov It is plausible that NTCA or its denitrosated form could enter similar metabolic pathways. Advanced studies are needed to trace the complete biological fate of NTCA, identify all its metabolites, and investigate their potential interactions with cellular macromolecules like DNA and proteins. This requires sophisticated techniques, including the use of isotopically labeled NTCA to follow its path through metabolic systems.
Rational Design and Synthesis of Novel Analogues for Mechanistic Probing
A significant challenge and future direction in NTCA research is the rational design and synthesis of novel analogues to serve as chemical probes. nih.gov Currently, there is a lack of specific molecular tools to investigate the complex processes involving NTCA. Chemical probes, such as isotopically labeled or fluorescently tagged versions of NTCA, are essential for unequivocally tracing its metabolic fate, quantifying its binding to biological targets, and visualizing its distribution within cells and tissues.
The synthesis of isotopically labeled NTCA (e.g., with ¹³C, ¹⁵N, or ²H) would be invaluable for metabolic studies using mass spectrometry, allowing for the unambiguous differentiation of the compound and its metabolites from the endogenous background. Fluorescent analogues, where a fluorophore is attached to the NTCA molecule without significantly altering its biological activity, could be used in cellular imaging studies to understand its transport and localization. nih.gov
Furthermore, structure-activity relationship (SAR) studies on a library of synthesized NTCA analogues could elucidate the structural features required for its biological transport or metabolic transformation. nih.govresearchgate.net For instance, modifying the carboxylic acid group or the thiazolidine (B150603) ring and observing how these changes affect its stability, metabolism, or interaction with specific enzymes could provide critical mechanistic insights. researchgate.net The development of such bespoke chemical tools represents a frontier in NTCA research, promising to unlock a deeper understanding of its biological and chemical roles.
Q & A
Basic Synthesis Optimization: What methodologies are recommended for improving the yield of 3-Nitrosothiazolidin-2-carboxylic acid synthesis?
Answer:
Synthesis optimization can be approached by systematically varying reaction parameters:
- Catalyst Screening : Test transition metal catalysts (e.g., Cu, Fe) or organic bases to enhance nitrosation efficiency.
- Temperature Control : Conduct reactions under controlled低温 conditions (0–5°C) to minimize decomposition of the nitroso group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate pure product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
